5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
“5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene” is a type of organic compound that contains the trifluoromethoxy group . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers, such as “this compound”, can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as electron diffraction and spectroscopy supplemented with ab initio calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 276.99 g/mol . It has a topological polar surface area of 9.2 Ų .
Scientific Research Applications
Synthetic Routes and Intermediates
Research into halogen-containing benzenes, such as 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene, has highlighted their role in forming stable benzenium ions in specific chemical environments. These ions are instrumental in understanding reaction mechanisms and synthesizing novel compounds. For instance, the study of protonation of halogen-containing benzenes in HF-SbF5 revealed insights into the structure and reactivity of fluoro-, chloro-, and bromomesitylenium and xylenium ions, offering a pathway to novel synthetic routes (Brouwer, 2010).
Organometallic Synthesis
Compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been identified as versatile starting materials for organometallic synthesis. These compounds facilitate the preparation of various synthetically useful reactions, highlighting the potential of halogen-substituted benzenes in organometallic chemistry (Porwisiak & Schlosser, 1996).
Nucleophilic Substitution Reactions
The application of this compound derivatives in generating new organofluorine compounds has been demonstrated. These compounds serve as versatile intermediates, facilitating nucleophilic substitution reactions that yield a wide array of organofluorine compounds, underscoring their importance in developing new materials and pharmaceuticals (Castagnetti & Schlosser, 2001).
Halogenation and Derivatization
Studies on controlled halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzenes have provided valuable insights into the synthesis of halogenated derivatives. These processes, which avoid hydrolysis of the -OCF3 group, offer a method for producing compounds with potential applications in material science and pharmaceutical development, showcasing the adaptability of halogen-containing benzenes in chemical synthesis (Herkes, 1977).
Mechanism of Action
Future Directions
The future directions for “5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene” and similar compounds lie in overcoming the limitations and challenges of the trifluoromethoxylation reaction . This includes finding more stable and efficient trifluoromethoxylation reagents and improving the stability of the trifluoromethoxide anion .
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXWRFFMZCPVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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